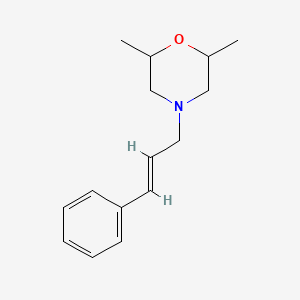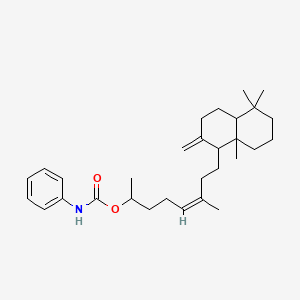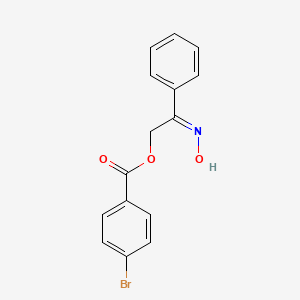![molecular formula C12H21NO2 B5308853 N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects on various neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide is not fully understood, but it has been proposed to act through multiple pathways. It has been found to increase the expression of genes involved in mitochondrial function and energy metabolism, which may contribute to its neuroprotective effects. This compound has also been shown to activate the protein kinase C pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including reducing oxidative stress, increasing synaptic density, and promoting neurogenesis. It has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide is its high potency and efficacy, which allows for lower doses to be used in experiments. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide. One area of research is to further investigate its mechanism of action and identify specific targets that it interacts with. Another area of research is to study its effects on other neurological disorders and explore its potential therapeutic applications. Additionally, there is a need for more studies on the safety and toxicity of this compound before it can be considered for clinical use.
Métodos De Síntesis
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide was synthesized by Schubert et al. in 2013 using a combinatorial approach. The compound was developed by modifying the structure of curcumin, a natural compound found in turmeric, to enhance its efficacy. The synthesis involved the reaction of cyclopentanone with formaldehyde to form 1-(hydroxymethyl)cyclopentanol, which was then reacted with methyl iodide to form the corresponding methyl ether. The resulting compound was then reacted with 3-buten-2-one to form this compound.
Aplicaciones Científicas De Investigación
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide has been extensively studied for its potential therapeutic effects on various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been found to improve cognitive function, reduce inflammation, and prevent neuronal loss in animal models of these diseases. This compound has also been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Propiedades
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]-N-methylbut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-6-11(15)13(2)9-12(10-14)7-4-5-8-12/h3,14H,1,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVDOVUJEHVXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCCC1)CO)C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

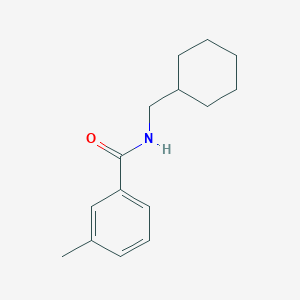
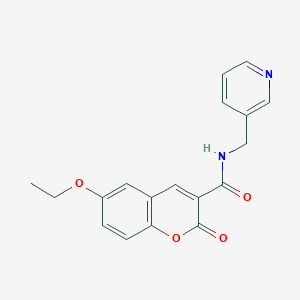

![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)
![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
![4-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5308812.png)
![methyl 2-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5308817.png)
![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
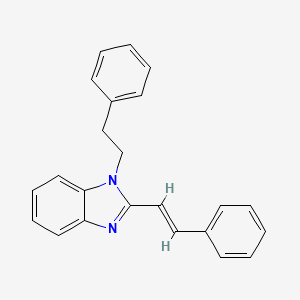
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)
![N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5308855.png)
